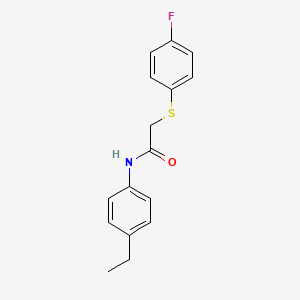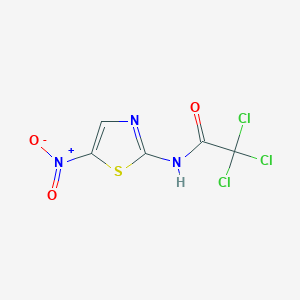![molecular formula C29H28N2O8S B12005846 ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005846.png)
ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (phew, that’s a mouthful!) belongs to the class of thiazolopyrimidine derivatives. Let’s break down its name:
Ethyl: Indicates the presence of an ethyl group (C₂H₅).
(2E): Refers to the geometric isomerism around the double bond.
Benzylidene: Implies the presence of a benzylidene group (C₆H₅CH=).
Acetyloxy: Indicates an acetyl group (CH₃COO-).
Thiazolopyrimidine: The core heterocyclic structure.
Carboxylate: Contains a carboxyl group (COO-).
Métodos De Preparación
The synthesis of this compound involves several steps
Condensation Reaction: Ethyl 2-ethoxy-4-formyl-3-oxobutanoate reacts with 4-acetoxybenzaldehyde in the presence of a base (such as sodium hydroxide) to form the benzylidene intermediate.
Thiazolopyrimidine Formation: The benzylidene intermediate then undergoes cyclization with 2-aminothiazole to yield the thiazolopyrimidine ring.
Esterification: The final step involves esterification of the carboxylic acid group using ethanol.
Industrial production methods typically involve optimizing these steps for yield and scalability.
Análisis De Reacciones Químicas
Oxidation: The compound can undergo oxidation at the thiazole sulfur or the benzylidene carbon.
Reduction: Reduction of the carbonyl group is possible.
Substitution: The acetoxy groups may be substituted.
Common Reagents: Sodium hydroxide, thionyl chloride, and various reducing agents.
Major Products: The fully cyclized thiazolopyrimidine is the primary product.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent.
Biological Studies: Investigating its effects on cellular pathways and receptors.
Industry: It could serve as a precursor for other compounds.
Mecanismo De Acción
Molecular Targets: Likely involves enzymes or receptors related to cell growth, inflammation, or metabolism.
Pathways: Further studies are needed to elucidate specific pathways.
Comparación Con Compuestos Similares
Unique Features: Its thiazolopyrimidine scaffold sets it apart.
Similar Compounds: Related compounds include thiazolopyrimidines with different substituents.
: Example reference. : Another reference. : Yet another reference.
Propiedades
Fórmula molecular |
C29H28N2O8S |
|---|---|
Peso molecular |
564.6 g/mol |
Nombre IUPAC |
ethyl (2E)-2-[(4-acetyloxy-3-ethoxyphenyl)methylidene]-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H28N2O8S/c1-6-36-23-14-19(8-13-22(23)39-18(5)33)15-24-27(34)31-26(20-9-11-21(12-10-20)38-17(4)32)25(28(35)37-7-2)16(3)30-29(31)40-24/h8-15,26H,6-7H2,1-5H3/b24-15+ |
Clave InChI |
ORKHKGUSSBFAMJ-BUVRLJJBSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC(=O)C)OC(=O)C |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12005772.png)



![5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B12005785.png)


![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005814.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12005821.png)
![[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12005824.png)

![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005849.png)
